

# 2-Amino-7-nitrofluorene chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-7-nitrofluorene

Cat. No.: B016417

[Get Quote](#)

## An In-depth Technical Guide to 2-Amino-7-nitrofluorene

### Introduction

**2-Amino-7-nitrofluorene** (ANF) is a polycyclic aromatic compound belonging to the family of nitroarenes. It is characterized by a fluorene backbone substituted with an amino group at position 2 and a nitro group at position 7. ANF is primarily encountered as a research chemical and is a known mutagenic and carcinogenic substance.[\[1\]](#)[\[2\]](#) Its genotoxic properties stem from its metabolic activation into reactive intermediates that can form adducts with DNA. A thorough understanding of its chemical properties, structure, and biological interactions is critical for researchers in toxicology, carcinogenesis, and drug development who may use it as a model compound for studying DNA damage and repair mechanisms. This guide provides a comprehensive technical overview of ANF, intended for scientists and professionals in related fields.

### Part 1: Chemical Properties and Structure

The unique biological activity of **2-Amino-7-nitrofluorene** is a direct consequence of its distinct chemical structure and resulting physicochemical properties.

### Physicochemical Data

A summary of the key physicochemical properties of ANF is presented below. These parameters are fundamental for its handling, storage, and application in experimental settings.

| Property                  | Value                                                                     | Reference(s)                            |
|---------------------------|---------------------------------------------------------------------------|-----------------------------------------|
| CAS Number                | 1214-32-0                                                                 | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula         | C13H10N2O2                                                                | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight          | 226.23 g/mol                                                              | <a href="#">[1]</a> <a href="#">[3]</a> |
| Melting Point             | 234-235°C                                                                 | <a href="#">[1]</a> <a href="#">[4]</a> |
| Boiling Point (Predicted) | 458.4 ± 38.0 °C                                                           | <a href="#">[1]</a>                     |
| Density (Predicted)       | 1.392 ± 0.06 g/cm3                                                        | <a href="#">[1]</a>                     |
| Solubility                | DMSO (Slightly), Methanol<br>(Very Slightly, Heated),<br>Acetone, Ethanol | <a href="#">[1]</a> <a href="#">[4]</a> |
| Appearance                | Not specified, but related<br>compounds are<br>powders/crystals.          | <a href="#">[5]</a> <a href="#">[6]</a> |

## Structural Analysis

The structure of ANF consists of a tricyclic fluorene core. The electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group are positioned at opposite ends of the long axis of the molecule, creating a significant dipole moment. This "push-pull" electronic characteristic is crucial to its reactivity and interactions with biological macromolecules.

Caption: Chemical structure of **2-Amino-7-nitrofluorene** (ANF).

Spectral Data: While a full spectral analysis is beyond the scope of this guide, key analytical techniques for characterizing ANF include:

- Mass Spectrometry (MS): Used to confirm the molecular weight (226.23 g/mol ).[\[7\]](#)

- Synchronous Fluorescence Spectroscopy: ANF exhibits solvatochromism, where its fluorescence spectrum shifts depending on the polarity of the solvent.<sup>[8]</sup> This property can be exploited for sensitive detection.
- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the fluorene ring.<sup>[9]</sup>

## Part 2: Synthesis and Reactivity

### Synthetic Approach

ANF is not a naturally occurring compound and must be synthesized for research purposes. A common synthetic route involves the partial reduction of 2,7-dinitrofluorene.<sup>[10]</sup> The challenge in this synthesis is to selectively reduce one nitro group to an amino group while leaving the other intact.

A generalized protocol for this type of selective reduction, adapted from procedures for similar aromatic nitro compounds, is described below.<sup>[11]</sup>

#### Experimental Protocol: Selective Reduction of a Dinitroarene

- Dissolution: Dissolve the starting material (e.g., 2,7-dinitrofluorene) in a suitable solvent, such as ethanol, in a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser.
- Catalyst Addition: Warm the solution (e.g., to 50°C) and add a catalytic amount of a hydrogenation catalyst, such as palladium on activated charcoal (Pd/C).
- Reductant Addition: Add a reducing agent, such as hydrazine hydrate, dropwise to the stirred mixture over a period of 30-60 minutes. The exothermicity of the reaction should be carefully controlled.
- Reaction Monitoring: The progress of the reaction can be monitored by observing the dissolution of the starting material and a color change in the solution. Thin-layer chromatography (TLC) is used to confirm the consumption of starting material and the formation of the product.

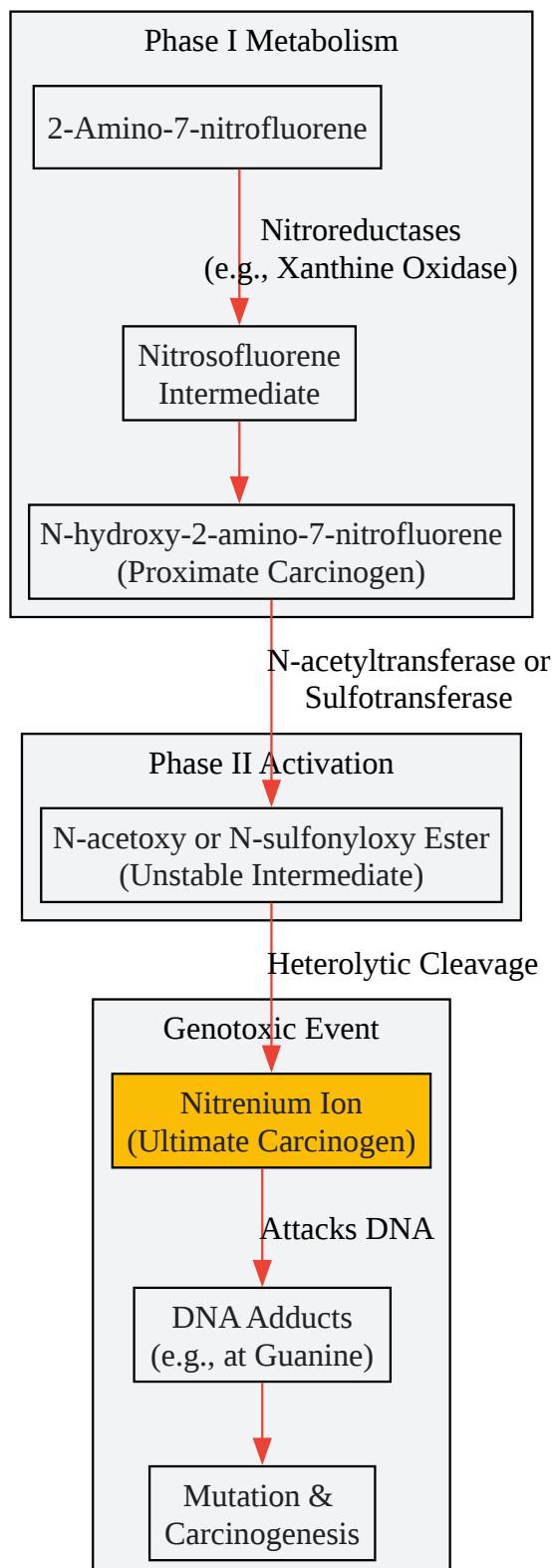
- Work-up: Once the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.
- Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure **2-Amino-7-nitrofluorene**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of ANF.

## Part 3: Metabolic Activation and Genotoxicity


The carcinogenicity of ANF is not due to the parent molecule itself but rather to its metabolic activation into reactive electrophiles. This process is a multi-step enzymatic pathway primarily occurring in the liver.[12]

The key pathway involves the reduction of the nitro group to a hydroxylamino intermediate, which can then be further activated.[13]

- Nitroreduction: The nitro group of ANF is reduced to a nitroso group (-NO) and then to a N-hydroxylamino group (-NHOH). This reduction is catalyzed by various nitroreductase enzymes, including cytosolic enzymes like xanthine oxidase and microsomal enzymes like cytochrome P450 reductase.[13][14]
- Esterification (Activation): The N-hydroxylamino intermediate is a proximate carcinogen. It is further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive N-acetoxy or N-sulfonyloxy ester.
- Formation of Nitrenium Ion: These esters are unstable and can spontaneously break down to form a highly electrophilic nitrenium ion.
- DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming covalent DNA adducts. These adducts

can disrupt DNA replication and transcription, leading to mutations and potentially initiating cancer.

This metabolic activation pathway is similar to that of the well-studied carcinogen 2-acetylaminofluorene (AAF).[12][15] In fact, studies have shown that ANF can be metabolized to AAF in vivo, entering its carcinogenic pathway.[12][16]



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **2-Amino-7-nitrofluorene**.

## Part 4: Toxicological Profile

**2-Amino-7-nitrofluorene** is classified as a mutagen and a carcinogen based on extensive studies in animal models and in vitro genotoxicity assays.[\[1\]](#)[\[17\]](#) Its parent compound, 2-nitrofluorene, is considered possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[\[18\]](#)

- Mutagenicity: ANF is mutagenic in various bacterial assays (e.g., the Ames test) and induces DNA damage in eukaryotic cells.[\[2\]](#)[\[18\]](#)
- Carcinogenicity: Animal studies have demonstrated that related compounds like 2-nitrofluorene and 2-aminofluorene can induce tumors in various organs, including the liver, bladder, and mammary gland.[\[18\]](#)[\[19\]](#) The carcinogenic potential of ANF is directly linked to the metabolic activation pathway described above.

Due to its hazardous properties, ANF must be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.

## Part 5: Analytical Methodologies

The detection and quantification of ANF and its metabolites in biological and environmental samples are crucial for toxicological research. High-performance liquid chromatography (HPLC) is a commonly employed technique.

### Protocol: HPLC-Based Analysis of ANF

This protocol provides a general framework for the analysis of ANF. Specific parameters such as the column, mobile phase, and detector settings must be optimized for the specific sample matrix and analytical goals.

- Sample Preparation:
  - Objective: To extract ANF from the sample matrix (e.g., urine, plasma, tissue homogenate) and remove interfering substances.

- Procedure: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used. For LLE, the aqueous sample is adjusted to a suitable pH and extracted with an immiscible organic solvent (e.g., ethyl acetate). For SPE, the sample is passed through a cartridge that retains the analyte, which is then eluted with a small volume of solvent. The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.
- Chromatographic Separation:
  - Objective: To separate ANF from other components in the extract.
  - System: A standard HPLC system equipped with a pump, injector, column oven, and detector.
  - Column: A reverse-phase C18 column is commonly used for separating aromatic compounds.
  - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Detection and Quantification:
  - Objective: To detect and measure the amount of ANF eluting from the column.
  - Detectors:
    - UV-Vis Detector: Monitors the absorbance at a specific wavelength where ANF absorbs strongly.
    - Fluorescence Detector: Offers higher sensitivity and selectivity by exploiting ANF's native fluorescence.[8][20]
    - Mass Spectrometer (LC-MS): Provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification, especially for trace-level analysis in complex matrices.[21]
  - Quantification: The concentration of ANF is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

## Conclusion

**2-Amino-7-nitrofluorene** is a potent genotoxic agent whose hazardous properties are mediated by its metabolic activation into highly reactive DNA-binding species. Its well-characterized structure, properties, and mechanism of action make it a valuable tool for researchers investigating the fundamental processes of chemical carcinogenesis, DNA damage, and repair. The technical information and protocols provided in this guide offer a foundation for the safe handling and effective application of this compound in a research context, contributing to a deeper understanding of the molecular basis of cancer and the development of potential preventative strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-AMINO-7-NITROFLUORENE CAS#: 1214-32-0 [chemicalbook.com]
- 2. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 2-Nitrofluorene 98 607-57-8 [sigmaaldrich.com]
- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-AMINO-7-NITROFLUORENE synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acetylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- To cite this document: BenchChem. [2-Amino-7-nitrofluorene chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016417#2-amino-7-nitrofluorene-chemical-properties-and-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)